Influenza Hemagglutinin Stem Binding Affinity: (S)-Enantiomer vs. Optimized Analogs
The (S)-enantiomer of the target compound, designated F0045(S) (CAS 2716077-17-5), binds to recombinant H1/PR8 influenza hemagglutinin with a KD of 6.1 µM as determined by fluorescence polarization (FP) competition assay [1]. The (R)-enantiomer was reported inactive in the same assay, and the racemic mixture (i.e., CAS 946383-45-5) therefore provides a defined baseline for structure-guided optimization [1]. Subsequent SuFEx-based diversification yielded analogs 6(R) and 6(S) with KD values of 210 nM and 220 nM respectively, representing roughly 29-fold improvement over the parent (S)-enantiomer [1].
| Evidence Dimension | HA stem binding affinity (KD) |
|---|---|
| Target Compound Data | F0045(S) KD = 6.1 µM; optimized analog 6(S) KD = 220 nM |
| Comparator Or Baseline | Optimized analog 6(R) KD = 210 nM; (R)-enantiomer inactive |
| Quantified Difference | ~29-fold improvement from F0045(S) to 6(R)/6(S); >30-fold enantiomer differentiation |
| Conditions | H1/PR8 HA FP competition assay; recombinant protein; pre-bound TAMRA-P7 peptide displaced by test compounds [1] |
Why This Matters
Enables rational selection between the racemic scaffold (for initial SAR exploration) and enantiopure F0045(S) (for assay validation); the quantitative KD provides a measurable benchmark for analog procurement decisions.
- [1] Kitamura S, Lin TH, Lee CCD, et al. Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry. Proc Natl Acad Sci U S A. 2024;121(22):e2310677121. View Source
